![molecular formula C14H22N2O3S B7699553 N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide, also known as EDBS, is a small molecule drug that has been studied for its potential therapeutic applications. EDBS is a sulfonamide derivative that has a molecular weight of 365.5 g/mol and a melting point of 162-164°C.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as carbonic anhydrase, metalloproteinases, and topoisomerases. Moreover, this compound has been shown to inhibit the expression of various genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of metalloproteinases. Furthermore, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide has several advantages as a potential therapeutic agent. This compound is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations as a potential therapeutic agent. This compound has poor solubility in water, which can limit its bioavailability. Additionally, this compound has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide has several potential future directions for research. Further studies are needed to elucidate the exact mechanism of action of this compound. Moreover, studies are needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the efficacy of this compound in vivo and its potential side effects. Furthermore, this compound can be used as a lead compound for the development of novel sulfonamide derivatives with improved efficacy and selectivity towards specific targets.
Métodos De Síntesis
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethylpiperazine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4,5-dimethyl-2-nitrophenylsulfonamide. The final product is obtained by reducing the nitro group with tin (II) chloride.
Aplicaciones Científicas De Investigación
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-5-10-15-14(17)11-16(3)20(18,19)13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQLHPPKOGNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


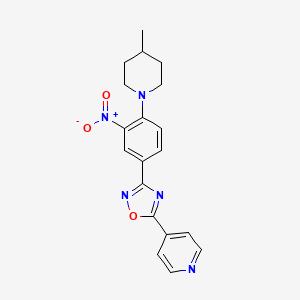

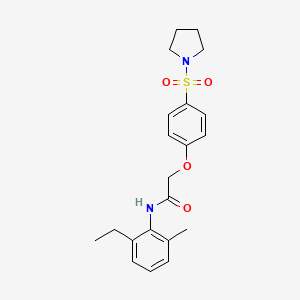
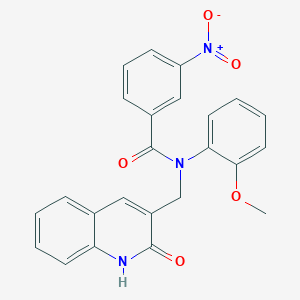
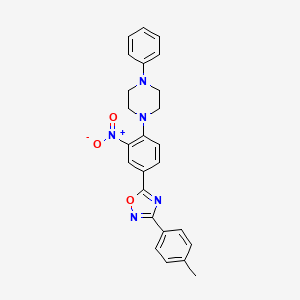
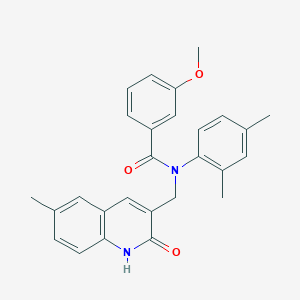
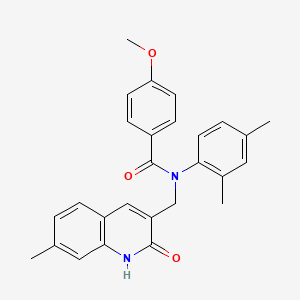




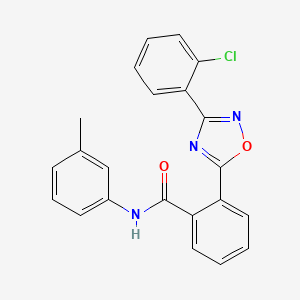
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)